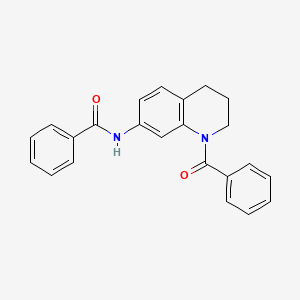

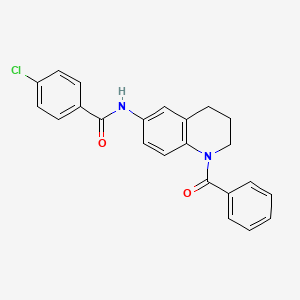

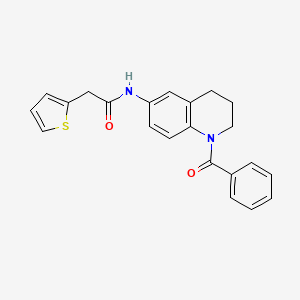

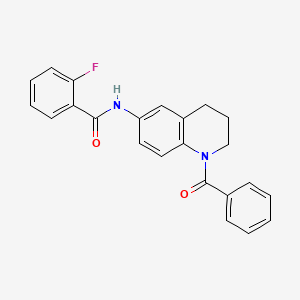

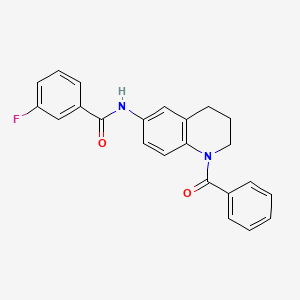

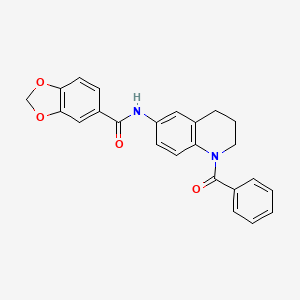

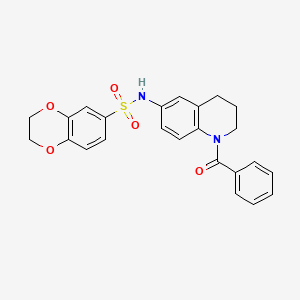

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (NBTQ) is a synthetic compound that has been used in various scientific research applications due to its unique properties. NBTQ is an organic compound derived from the benzamide group and is a derivative of the tetrahydroquinoline ring system. It is a white crystalline solid, with a molecular weight of 283.33 g/mol and a melting point of 169-170°C. NBTQ has been used in many areas of research, including enzymology, pharmacology, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity:

Benzamides, including the compound , have been investigated for their antioxidant properties. In vitro studies have demonstrated that some benzamide derivatives exhibit effective total antioxidant, free radical scavenging, and metal chelating activity . These properties are crucial in combating oxidative stress and preventing cellular damage.

Antibacterial Activity:

Researchers have explored the antibacterial potential of benzamide compounds. In vitro tests evaluated the efficacy of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide against both gram-positive and gram-negative bacteria. Comparisons were made with control drugs, highlighting its antibacterial activity . This information could be valuable for developing novel antimicrobial agents.

Antiplatelet Properties:

Amide derivatives, including benzamides, have been studied for their antiplatelet activity. These compounds play a role in preventing excessive blood clotting, which is essential for managing thrombotic disorders . Investigating the specific effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide on platelet function could yield valuable insights.

Drug Discovery:

Amide compounds, such as benzamides, are increasingly used in drug discovery. Their diverse chemical structures and biological activities make them attractive candidates for developing new therapeutic agents . Researchers can explore the potential of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in this context.

Industrial Applications:

Beyond the medical field, amides find applications in various industries. Benzamides are used in plastics, rubber, paper, and agriculture . Investigating the industrial utility of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide could reveal novel uses.

Peptide Bond Surrogates:

The triazole ring in 1,2,3-triazoles (which can be derived from benzamides) acts as a hydrogen bond acceptor and donor. These compounds have chemical stability and are used as peptide bond surrogates in drug design . Understanding how N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide interacts with target enzymes could be relevant in this context.

Other Potential Applications:

Benzamides have been investigated for their roles in treating cancer, hypercholesterolemia, and other medical conditions . While specific studies on N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide are limited, exploring its potential in these areas could be worthwhile.

Eigenschaften

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2/c26-22(18-8-3-1-4-9-18)24-20-14-13-17-12-7-15-25(21(17)16-20)23(27)19-10-5-2-6-11-19/h1-6,8-11,13-14,16H,7,12,15H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSMULXJTAVZEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6569134.png)